molecular formula C20H22N2O B5592615 (2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide

(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B5592615
M. Wt: 306.4 g/mol
InChI Key: QQVYQPRHMJHHHO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is a compound that features a phenyl group, a piperidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the condensation of a phenylpropanoic acid derivative with a piperidine-containing amine. The reaction is often carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic compounds, primary and secondary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, influencing pathways such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, piperidine ring, and amide linkage makes it a versatile compound for various applications .

Properties

IUPAC Name

(E)-3-phenyl-N-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(14-9-17-7-3-1-4-8-17)21-18-10-12-19(13-11-18)22-15-5-2-6-16-22/h1,3-4,7-14H,2,5-6,15-16H2,(H,21,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVYQPRHMJHHHO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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